6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid
Vue d'ensemble
Description
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid, also known as Oxonic acid riboside, is a nucleoside derivative of nicotinic acid. It is synthesized by the reaction of nicotinic acid and ribose-5-phosphate. Oxonic acid riboside has been widely studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activity
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid has been synthesized and studied for its anti-inflammatory activity. One specific compound, 1-(beta-D-ribofuranosyl)pyridin-2-one-5-carboxylic acid, demonstrated significant effectiveness in treating adjuvant-induced arthritis in rats. This implies potential therapeutic applications in inflammatory diseases (Miyai, Tolman, Robins & Cheng, 1978).
Protective Activity Against Neurotoxic Agents
Various nicotinic acid analogs, including derivatives of this compound, have been assessed for their protective activity against neurotoxic agents. Some compounds showed partial relief from ataxia induced by neurotoxic agents in animal models. These findings suggest a potential role in developing treatments for neurotoxicity (Chambers & Casida, 1967).
Vasorelaxation and Antioxidation Properties
Research on thionicotinic acid derivatives, related to this compound, has shown vasorelaxant and antioxidant properties. These compounds induced dose-dependent vasorelaxation and exhibited antioxidant properties in various assays, indicating potential therapeutic value for cardiovascular diseases and oxidative stress management (Prachayasittikul et al., 2010).
Enhancement of NAD+ Concentrations in Mammalian Cells
Nicotinamide riboside, a derivative of nicotinic acid, has been shown to increase NAD+ concentrations in mammalian cells. This effect is significant for cellular metabolism and has potential implications in treating metabolic and age-related diseases (Yang, Chan & Sauve, 2007).
Role in Lipid Metabolism and Potential Therapeutics
Studies have identified receptors for nicotinic acid, such as PUMA-G and HM74, which mediate its anti-lipolytic effect. This effect plays a crucial role in lipid metabolism, suggesting nicotinic acid derivatives' potential in treating dyslipidemia (Tunaru et al., 2003).
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-4-6-8(15)9(16)10(19-6)12-3-5(11(17)18)1-2-7(12)14/h1-3,6,8-10,13,15-16H,4H2,(H,17,18)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMJLAAYKZSARY-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984657 | |
Record name | 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66171-44-6 | |
Record name | 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80984657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.